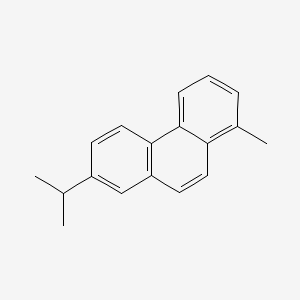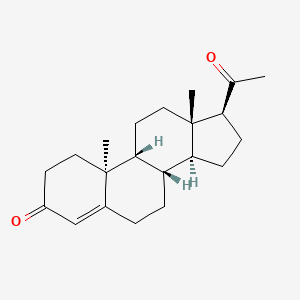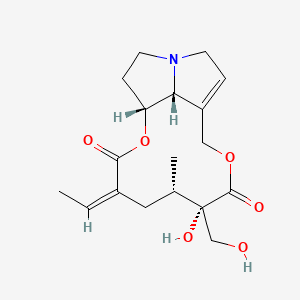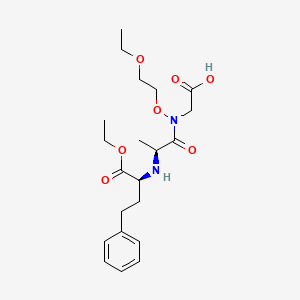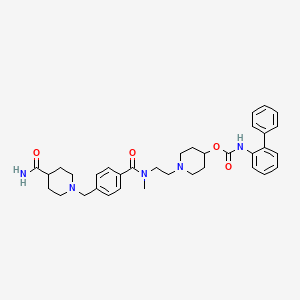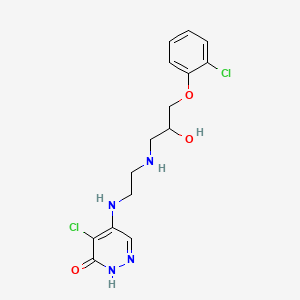
Ridazolol
描述
- 它在1980年代和1990年代被研究用于治疗冠心病和原发性高血压(高血压)。
- 值得注意的是,利达唑醇目前尚未在全球任何地方上市 .
利达唑醇: 是一种β-肾上腺素受体拮抗剂。
准备方法
- 不幸的是,利达唑醇的具体合成路线和反应条件并没有得到广泛的记录。
- 由于其商业化程度有限,工业生产方法仍然很少。
化学反应分析
- 利达唑醇可能会经历各种化学反应,但缺乏详细研究。
- 常见的反应可能包括氧化、还原和取代。
- 不幸的是,具体的试剂和条件没有得到很好的记录。
- 这些反应产生的主要产物尚未探索。
科学研究应用
- 利达唑醇的应用涵盖多个领域:
心脏病学: 研究了它对冠心病的影响。
高血压: 探索了它作为治疗原发性高血压的潜在药物。
化学和生物学: 它与β-肾上腺素受体的相互作用引起了人们的兴趣。
医学: 虽然没有得到广泛应用,但它已在临床环境中进行过研究。
工业: 关于工业应用的信息有限。
作用机制
- 利达唑醇竞争性拮抗β1肾上腺素受体(β1AR)。
- 它表现出中等程度的内在拟交感活性(ISA)。
- 所涉及的精确分子靶点和途径还有待完全阐明。
相似化合物的比较
- 不幸的是,与类似化合物的详细比较很少。
- 利达唑醇的独特性在于其特定的药理学特征。
- 在可获得的文献中没有明确列出类似的化合物。
属性
IUPAC Name |
5-chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N4O3/c16-11-3-1-2-4-13(11)24-9-10(22)7-18-5-6-19-12-8-20-21-15(23)14(12)17/h1-4,8,10,18,22H,5-7,9H2,(H2,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWABVCZFXKHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CNCCNC2=C(C(=O)NN=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024674 | |
| Record name | 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83395-21-5 | |
| Record name | Ridazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83395-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ridazolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083395215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIDAZOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R4QO1868Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ridazolol interact with its target and what are the downstream effects?
A1: this compound is a β-adrenergic receptor blocker, meaning it binds to β-adrenergic receptors and prevents the binding of endogenous ligands like adrenaline and noradrenaline. [] This blockade leads to a decrease in heart rate and blood pressure. [, ] Additionally, this compound demonstrates antianginal effects by reducing ischemic ST-segment depression, likely through a combination of reduced cardiac workload and potential vasodilatory properties. []
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While the provided abstracts do not delve into specific SAR studies, they highlight that this compound's efficacy is dose-dependent. Doses of 20mg, 40mg, and 80mg showed significant antianginal and antihypertensive effects compared to 10mg, which did not reach statistical significance. [] This suggests that modifications impacting its binding affinity to β-adrenergic receptors or its pharmacokinetic properties could influence its potency.
Q3: What does the research indicate about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A3: Studies using Holter-ECG monitoring in healthy volunteers suggest that this compound has a duration of action exceeding 12 hours, potentially extending up to 16 hours. [] This prolonged effect on heart rate reduction aligns with its clinical use in managing hypertension and angina. [, ] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.
Q4: Has this compound demonstrated efficacy in in vitro or in vivo models?
A4: While the provided abstracts do not detail specific in vitro studies, research in patients with dilated cardiomyopathy (DCM) reveals the in vivo effects of this compound. [, ] These studies demonstrate that this compound, both alone and in combination with the vasodilator molsidomine, improves hemodynamic parameters in DCM patients without negatively impacting left ventricular function. [, ]
Q5: What analytical methods have been used to study this compound?
A5: The research utilizes various methods to assess this compound's effects. These include:
- Exercise-ECG: To evaluate antianginal efficacy by measuring ST-segment depression. []
- Holter-ECG: For continuous heart rate monitoring to determine the duration of action. []
- Hemodynamic monitoring: Using a balloon-tipped pulmonary artery catheter to assess parameters like blood pressure, heart rate, and pulmonary capillary wedge pressure. [, ]
- Radionuclide ventriculography: To evaluate left ventricular function, specifically ejection fraction. []
- Urinary sulfatoxymelatonin measurement: To assess the impact on melatonin secretion. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



